molecular formula C11H15N3O2S B1683814 Verdiperstat CAS No. 890655-80-8

Verdiperstat

Cat. No. B1683814
M. Wt: 253.32 g/mol
InChI Key: FVJCUZCRPIMVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859568B2

Procedure details

The title compound (0.17 g, 23%) was prepared in accordance with the general method B using 3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester (0.7 g, 2.91 mmol) and ethoxycarbonyl isothiocyanate (0.40 mL, 3.50 mmol).
Name
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[NH:7][CH:8]=[CH:9][C:10]=1[NH:11][CH2:12][CH2:13][O:14][CH:15]([CH3:17])[CH3:16])=[O:5])C.C(OC([N:23]=[C:24]=[S:25])=O)C>>[CH:15]([O:14][CH2:13][CH2:12][N:11]1[C:10]2[CH:9]=[CH:8][NH:7][C:6]=2[C:4](=[O:5])[NH:23][C:24]1=[S:25])([CH3:16])[CH3:17]

Inputs

Step One
Name
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=CC1NCCOC(C)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)OC(=O)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCCN1C(NC(C2=C1C=CN2)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.